![molecular formula C9H21NO3 B1372360 {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine CAS No. 1019624-79-3](/img/structure/B1372360.png)
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine
Overview
Description
2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine, also known as 2-Hydroxy-3-methoxypropyl-2-propanolamine, is an organic compound used in a variety of scientific applications. It is a colorless liquid with a sweet, ether-like odor and is a derivative of propanolamine. It is used as a solvent, a catalyst, and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
Polymer Science Applications : Yu and Lowe (2009) detailed the synthesis and properties of methacrylic monomers containing tertiary amine functional groups, including 2-((2-(2-(dimethylamino)ethoxy)ethyl) methylamino)ethyl acrylate (M3). They demonstrated that these monomers could be polymerized in a controlled manner and that the resulting homopolymers underwent phase transitions in aqueous media in response to temperature and pH changes (Yu & Lowe, 2009).
Organic Chemistry and Synthesis : Kukharev et al. (2008) reported the base-catalyzed reaction of 2-hydroxybenzaldehyde with 2-{[2-(vinyloxy)ethoxy]methyl}oxirane, resulting in a compound structurally related to 2-hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl. This synthesis underpins the creation of Schiff bases and other organic compounds, highlighting the versatility of this class of compounds in organic synthesis (Kukharev et al., 2008).
Material Science and Catalysis : Oku et al. (2004) explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings are significant for the development of efficient and selective methodologies for the synthesis of N-methylated amino alcohols, which are structurally related to the compound (Oku et al., 2004).
properties
IUPAC Name |
1-(methylamino)-3-(2-propan-2-yloxyethoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-8(2)13-5-4-12-7-9(11)6-10-3/h8-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHULVUERYRKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC(CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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